5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrN2O. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes the following steps:
Bromination: 1H-pyrrolo[2,3-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at room temperature to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Similar structure but lacks the aldehyde group.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the pyrrole ring.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Similar structure but lacks the bromine atom
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for diverse chemical modifications and applications. Its dual functionality makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11) |
InChI Key |
CXZJORQGBPDWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C=O |
Origin of Product |
United States |
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